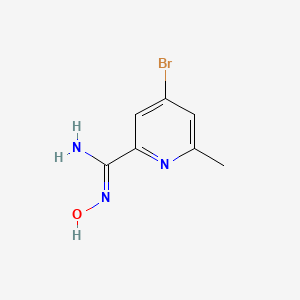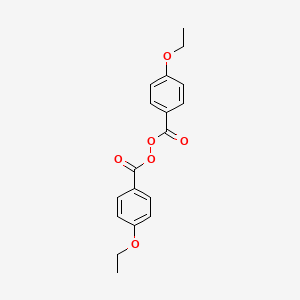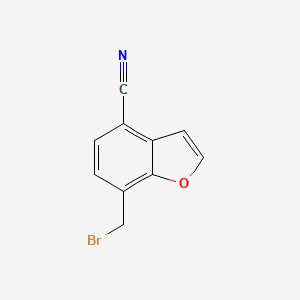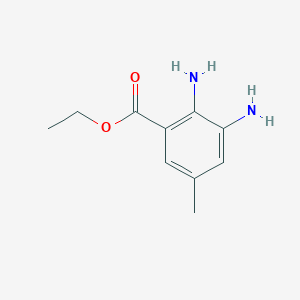
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride is a complex organometallic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride typically involves the coordination of iridium with 2-phenylpyridine and 2-pyridin-2-ylpyridine-4-carboxylic acid ligands. One common method involves the reaction of iridium chloride with 2-phenylpyridine and 2-pyridin-2-ylpyridine-4-carboxylic acid in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various ligands can be introduced using reagents such as halides or phosphines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions can result in a variety of iridium complexes with different ligands .
Scientific Research Applications
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride involves its ability to coordinate with various molecular targets. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function. This interaction is often mediated by the iridium center, which can undergo redox reactions and form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride:
Ruthenium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride: Similar in structure but with different redox properties and applications in catalysis.
Platinum;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride: Known for its use in anticancer therapy and different coordination chemistry.
Uniqueness
This compound stands out due to its high stability, unique luminescent properties, and versatility in various applications. Its ability to form stable complexes with a wide range of ligands makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C33H24ClIrN4O2-3 |
|---|---|
Molecular Weight |
736.2 g/mol |
IUPAC Name |
iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride |
InChI |
InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1 |
InChI Key |
ATNYQJUWOQIAHG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)

![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)




![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
